N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
説明
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22-18(24)5-4-17(21-22)23-8-6-13(7-9-23)19(25)20-14-2-3-15-16(12-14)27-11-10-26-15/h2-5,12-13H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVWTMGQNCWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.35 g/mol. Its structural features include:
- A dihydrobenzo[b][1,4]dioxin moiety that is known for its role in various pharmacological activities.
- A piperidine ring that contributes to its biological interactions.
- A pyridazine derivative which may enhance its pharmacodynamic properties.
Synthesis
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step reactions including coupling reactions and functional group modifications. The synthetic pathway often includes:
- Formation of the dihydrobenzo[b][1,4]dioxin core.
- Introduction of the piperidine and pyridazine functionalities.
- Final carboxamide formation through amide coupling reactions.
Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy by preventing DNA repair mechanisms .
Biological Assays
In vitro studies have demonstrated the following biological activities:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| PARP Inhibition | 0.88 | |
| Cytotoxicity in Cancer Cells | 5.8 | |
| Antioxidant Activity | Moderate |
These values indicate that the compound has significant inhibitory effects on PARP, making it a potential candidate for cancer therapy.
Case Studies
Several studies have explored the therapeutic potential of similar compounds derived from the dihydrobenzo[b][1,4]dioxin structure:
- Cancer Treatment : A study highlighted the efficacy of related compounds in enhancing the effects of chemotherapeutics in BRCA-mutated cancer cells by inhibiting PARP activity .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through antioxidant mechanisms, suggesting potential applications in neurodegenerative diseases .
類似化合物との比較
The target compound shares structural similarities with several analogs, as outlined below. Key differences in functional groups, molecular properties, and inferred bioactivities are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural Features of Target Compound and Analogs
Key Observations :
- Ester vs. Carboxamide/Sulfonamide : Compounds 1l and 2d contain ester groups, which are more lipophilic than the target’s carboxamide or the sulfonamide in . This may affect membrane permeability and metabolic stability.
NMR and Spectroscopic Comparisons
highlights NMR shifts in pyridazine derivatives (compounds 1, 7, and Rapa), where substituents at positions 29–36 and 39–44 caused distinct chemical environment changes . For the target compound, the methyl and oxo groups on the pyridazine ring may similarly influence shifts in these regions, though specific data are unavailable.
Bioactivity Inferences
- Plant-Derived Analogs : Compounds with dihydrobenzo dioxin or pyridazine motifs have been studied for bioactivities such as antimicrobial and antioxidant effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Utilize one-pot, multi-step reactions (e.g., coupling of dihydrobenzo[d][1,4]dioxin and pyridazinyl-piperidine fragments) with controlled temperature and catalyst selection (e.g., Pd-mediated cross-coupling). Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF mixtures) to improve solubility. Validate purity using HPLC and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify proton and carbon environments (e.g., aromatic protons in the dihydrobenzo[d][1,4]dioxin ring at δ 6.7–7.2 ppm). Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and HRMS for exact mass validation. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–9) at 40–60°C. Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns . Compare with forced degradation samples (e.g., oxidative/peroxide exposure) to identify labile functional groups (e.g., pyridazinone carbonyl) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability assays (MTT/XTT) using target-specific cell lines. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How can contradictory data between computational binding predictions and experimental IC50 values be resolved?
- Methodological Answer : Reassess molecular docking parameters (e.g., force fields, solvation models) using co-crystal structures of related compounds. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Consider allosteric effects or metabolite interference in vitro .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridazinyl-piperidine moiety?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl vs. ethyl groups at the pyridazinone N1 position). Test in parallel assays to correlate steric/electronic effects with activity. Use QSAR models to predict bioactivity cliffs and prioritize synthetic targets .
Q. How should researchers design experiments to evaluate off-target effects in complex biological systems?
- Methodological Answer : Employ proteome-wide profiling (e.g., affinity pulldown with immobilized compound) or phosphoproteomics to identify unintended interactions. Validate hits using RNA interference (RNAi) or CRISPR knockouts in relevant cell models .
Q. What methodologies are effective for resolving discrepancies between in vitro potency and in vivo efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
